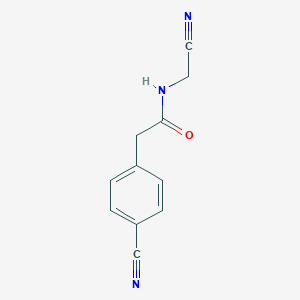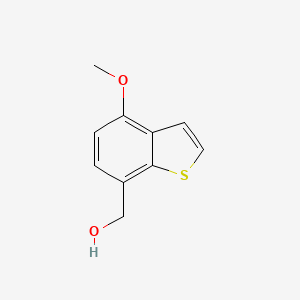![molecular formula C23H25NO5 B2632979 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid CAS No. 1344100-07-7](/img/structure/B2632979.png)
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid: is a synthetic organic compound characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, linked via an ether bond to a propanoic acid moiety. This compound is often used in peptide synthesis due to the presence of the Fmoc group, which is a common protecting group for amines in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid typically involves multiple steps:
Formation of the Fmoc-protected piperidine: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Etherification: The Fmoc-protected piperidine is then reacted with 3-bromopropanoic acid under basic conditions to form the ether linkage. This step often requires a strong base like sodium hydride (NaH) to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid: can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free amine.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively. These reactions often require activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The ether linkage can be cleaved under acidic or basic conditions, depending on the desired transformation.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Esterification: Alcohols, DCC or DIC, and a base like triethylamine.
Amidation: Amines, DCC or DIC, and a base.
Major Products
Deprotected amine: Resulting from the removal of the Fmoc group.
Esters and amides: Formed from reactions with alcohols and amines, respectively.
Scientific Research Applications
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid: has several applications in scientific research:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Fmoc group protects the amine functionality during chain elongation.
Medicinal Chemistry: It serves as a building block in the synthesis of various bioactive molecules, including potential drug candidates.
Bioconjugation: The compound can be used to link peptides or other biomolecules to various surfaces or carriers, facilitating the study of biological interactions.
Mechanism of Action
The primary mechanism of action for 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amine site, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection are crucial for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Used for protecting amines in peptide synthesis.
Boc-protected piperidine: Another protecting group used in organic synthesis.
Cbz-protected piperidine: Similar to Fmoc but with a different protecting group.
Uniqueness
- The combination of the Fmoc group with a piperidine ring and a propanoic acid moiety makes 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid particularly useful in peptide synthesis, offering both protection and a functional handle for further modifications.
This compound’s unique structure and reactivity make it a valuable tool in synthetic organic chemistry and related fields.
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)11-14-28-16-9-12-24(13-10-16)23(27)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGADXNMRGHPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

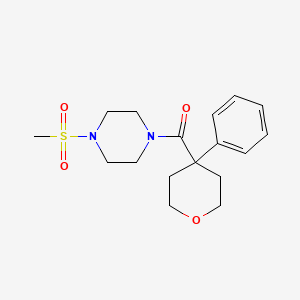
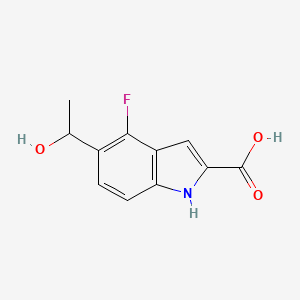
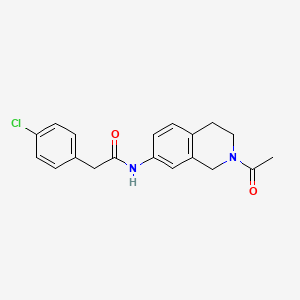
![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)
![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)
![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)
![3-Phenyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one](/img/structure/B2632909.png)
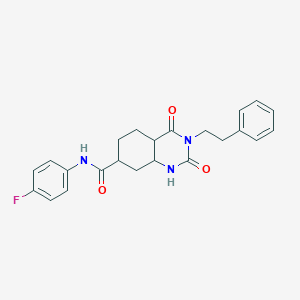
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2632911.png)
